molecular formula C10H11IO B3136169 1-(Cyclopropylmethoxy)-4-iodobenzene CAS No. 411229-57-7

1-(Cyclopropylmethoxy)-4-iodobenzene

Cat. No.: B3136169
CAS No.: 411229-57-7
M. Wt: 274.1 g/mol
InChI Key: DWCTVGYGXSIFST-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-iodobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and an iodine atom

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)-4-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 4-iodophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate ether, which is then purified to yield the desired product .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of more efficient catalysts or reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-4-iodobenzene and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or modulate receptor activities, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)-4-iodobenzene can be compared with other benzene derivatives such as:

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCTVGYGXSIFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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